8-Chloro-4a,5-dihydropyridazino[4,5-b]indol-4-one
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Overview
Description
8-Chloro-4a,5-dihydropyridazino[4,5-b]indol-4-one is a heterocyclic compound that belongs to the pyridazinoindole family. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and pharmacology. The presence of a chlorine atom and the pyridazinoindole scaffold contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4a,5-dihydropyridazino[4,5-b]indol-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and chlorinated reagents.
Cyclization: The key step involves the cyclization of the indole derivative with a chlorinated reagent under controlled conditions to form the pyridazinoindole scaffold.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4a,5-dihydropyridazino[4,5-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs.
Scientific Research Applications
8-Chloro-4a,5-dihydropyridazino[4,5-b]indol-4-one has several scientific research applications:
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-4a,5-dihydropyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and disrupt other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyridazinoindole Derivatives: Compounds with similar pyridazinoindole scaffolds but different substituents.
Chlorinated Indoles: Indole derivatives with chlorine atoms at various positions.
Uniqueness
8-Chloro-4a,5-dihydropyridazino[4,5-b]indol-4-one is unique due to its specific substitution pattern and the presence of both the pyridazinoindole scaffold and the chlorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H6ClN3O |
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Molecular Weight |
219.63 g/mol |
IUPAC Name |
8-chloro-4a,5-dihydropyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C10H6ClN3O/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,9,13H |
InChI Key |
IDFXWLSOTGKCTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=CN=NC(=O)C3N2 |
Origin of Product |
United States |
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